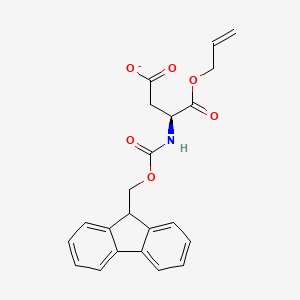
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoate: is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoate typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.
Esterification: The carboxylic acid group is esterified using an alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Allylation: The ester is then allylated using allyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Fmoc protection, esterification, and allylation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used for epoxidation.
Reduction: Sodium borohydride (NaBH4) is commonly used for reducing the carbonyl group.
Substitution: Piperidine is often used to remove the Fmoc group.
Major Products:
Epoxides: Formed from oxidation of the allyl group.
Alcohols: Resulting from reduction of the carbonyl group.
Amino Derivatives: Produced after removal of the Fmoc group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis (SPPS) due to its Fmoc protecting group, which is easily removable under mild conditions.
Biology:
Protein Engineering: Used in the synthesis of peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: Serves as a building block in the synthesis of peptide-based drugs.
Industry:
Material Science: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The compound exerts its effects primarily through its Fmoc protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The mechanism involves:
Protection: The Fmoc group forms a stable carbamate linkage with the amino group.
Deprotection: Under basic conditions, the Fmoc group is removed, revealing the free amino group for further reactions.
Vergleich Mit ähnlichen Verbindungen
- (2R,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoic acid
- (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoic acid
Comparison:
- Uniqueness: (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoate is unique due to its specific structure, which includes an allyl ester group. This makes it particularly useful in reactions requiring selective protection and deprotection steps.
- Functional Groups: The presence of the allyl ester group distinguishes it from other similar compounds, providing additional reactivity and versatility in synthetic applications.
Eigenschaften
Molekularformel |
C22H20NO6- |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoate |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/p-1/t19-/m0/s1 |
InChI-Schlüssel |
ZJMVIWUCCRKNHY-IBGZPJMESA-M |
Isomerische SMILES |
C=CCOC(=O)[C@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
C=CCOC(=O)C(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


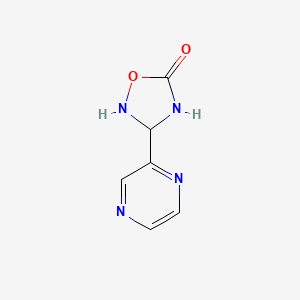
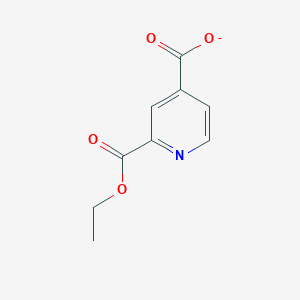
![N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine](/img/structure/B12365546.png)
![Sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B12365547.png)
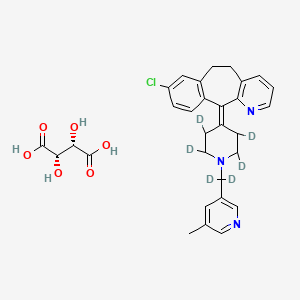

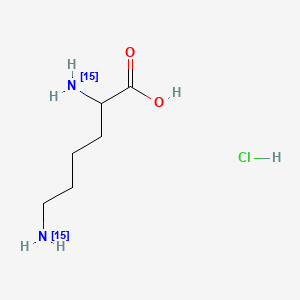

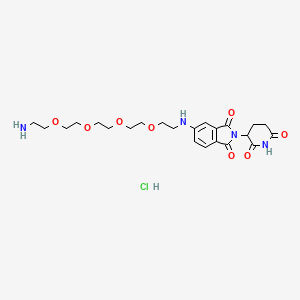
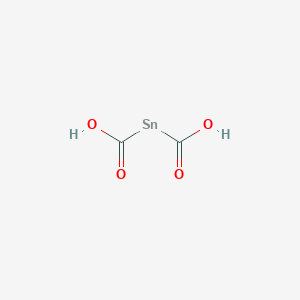
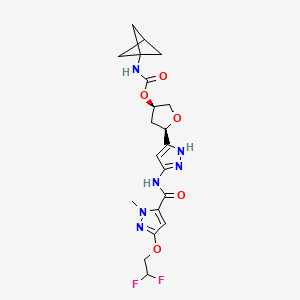

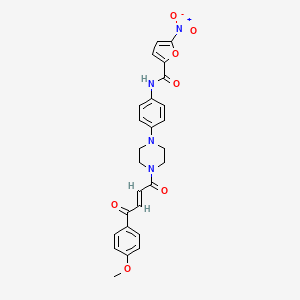
![6-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12365627.png)
